molecular formula C17H30N2O B3850814 1-[4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanone

1-[4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanone

Cat. No.: B3850814
M. Wt: 278.4 g/mol
InChI Key: MCFXHPJBMJWAQM-UHFFFAOYSA-N
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Description

1-[4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanone is a complex organic compound with a unique structure that combines a piperazine ring with a cyclohexene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanone typically involves multiple steps. One common method starts with the preparation of 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde, which is then reacted with piperazine under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-[4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The piperazine ring can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different aldehydes or ketones, while substitution reactions can produce a variety of piperazine derivatives .

Scientific Research Applications

1-[4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: A related compound with similar structural features.

    3-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-propenal: Another compound with a cyclohexene moiety.

    4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one: Shares structural similarities with the target compound.

Uniqueness

1-[4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanone is unique due to its combination of a piperazine ring and a cyclohexene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O/c1-14-6-5-8-17(3,4)16(14)7-9-18-10-12-19(13-11-18)15(2)20/h5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFXHPJBMJWAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCN2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.